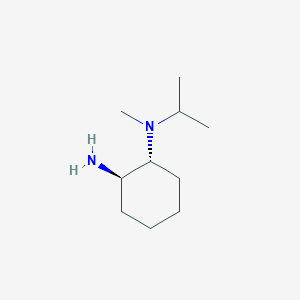![molecular formula C24H27NO3 B12578787 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine CAS No. 184241-29-0](/img/structure/B12578787.png)
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopropano-3-[bis(4-metoxifenil)(fenil)metoxi] es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos metoxifenilo y fenilo unidos a un esqueleto de 1-aminopropano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Aminopropano-3-[bis(4-metoxifenil)(fenil)metoxi] normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la reacción de cloruro de 4-metoxibencilo con bromuro de fenilmagnesio para formar un reactivo de Grignard, que luego se hace reaccionar con 3-cloropropano-1-amina en condiciones controladas para producir el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores automatizados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía, puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
1-Aminopropano-3-[bis(4-metoxifenil)(fenil)metoxi] puede sufrir varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperaturas suaves.
Sustitución: Compuestos halogenados, nucleófilos, solventes como diclorometano o etanol.
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Derivados de amina.
Sustitución: Varias aminas sustituidas y compuestos relacionados.
Aplicaciones Científicas De Investigación
1-Aminopropano-3-[bis(4-metoxifenil)(fenil)metoxi] tiene varias aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-Aminopropano-3-[bis(4-metoxifenil)(fenil)metoxi] implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y desencadenando vías de señalización aguas abajo. Esto puede resultar en varios efectos biológicos, dependiendo del objetivo específico y el contexto .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
1-Aminopropano-3-[bis(4-metoxifenil)(fenil)metoxi] es único debido a su disposición estructural específica, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y aplicaciones específicas .
Propiedades
Número CAS |
184241-29-0 |
|---|---|
Fórmula molecular |
C24H27NO3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-amine |
InChI |
InChI=1S/C24H27NO3/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16H,6,17-18,25H2,1-2H3 |
Clave InChI |
CIDZVPRZCJWLGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)


![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
